Dehydroadynerigenin digitaloside

Übersicht

Beschreibung

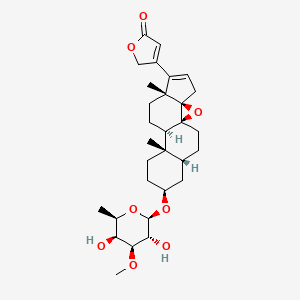

Dehydroadynerigenin digitaloside is a natural steroid found in the herbs of Nerium oleander . It is a compound with a molecular formula of C30H42O8 and a molecular weight of 530.66 .

Molecular Structure Analysis

The molecular structure of Dehydroadynerigenin digitaloside is complex, with a molecular formula of C30H42O8 . The detailed structure can be found in the references .

Physical And Chemical Properties Analysis

Dehydroadynerigenin digitaloside is a powder with a molecular weight of 530.66 . It’s soluble in DMSO, Pyridine, Methanol, Ethanol, etc .

Wissenschaftliche Forschungsanwendungen

Chemical Analysis

Dehydroadynerigenin digitaloside is a compound with the molecular formula C30H42O8 and a molecular weight of 530.66 g/mol . It is a type of steroid and can be found in the form of a powder .

Source and Extraction

This compound can be extracted from the herbs of Nerium oleander . The extraction process involves the use of solvents such as DMSO, Pyridine, Methanol, Ethanol, etc .

NMR Spectroscopy

Dehydroadynerigenin digitaloside can be studied using 13C NMR spectroscopy . This technique allows for the investigation of the chemical shifts of saccharides in the solid state . The chemical shifts can be calculated using density functional theory (DFT) together with the gauge including the projector augmented wave (GIPAW) method .

Pharmaceutical Applications

Dehydroadynerigenin digitaloside has potential applications in the pharmaceutical industry . For instance, saccharides like this compound are of great interest for both food and pharmaceutical industries . Lactose and maltose are used as excipients in tablets .

Cardiovascular Health

It is suggested that Dehydroadynerigenin digitaloside may have heart-healthy components . However, more research is needed to fully understand its potential benefits and applications in this field .

Research Use

This compound is primarily used for research purposes . It is often used in signaling inhibitors, biological activities, or pharmacological activities .

Safety and Hazards

Wirkmechanismus

Target of Action

Dehydroadynerigenin digitaloside is a type of cardiac glycoside . The primary target of cardiac glycosides is the cellular sodium-potassium ATPase . This ion transport system moves sodium ions out of the cell and brings potassium ions into the cell .

Mode of Action

The mechanism of action of Dehydroadynerigenin digitaloside involves inhibiting the sodium-potassium ATPase enzyme . This causes sodium to build up inside the heart cells, decreasing the ability of the sodium-calcium exchanger to push calcium out of the cells, consequently causing calcium to build up in the sarcoplasmic reticulum .

Biochemical Pathways

The inhibition of the sodium-potassium ATPase by Dehydroadynerigenin digitaloside leads to an accumulation of intracellular sodium . This increase in intracellular sodium competes for calcium through the sodium-calcium exchange mechanism, leading to an increase in intracellular calcium concentration . As intracellular sodium increases, the concentration gradient driving sodium into the cell across the exchanger is reduced, thereby reducing the activity of the exchanger, which decreases the movement of calcium out of the cell .

Result of Action

The accumulation of intracellular calcium caused by Dehydroadynerigenin digitaloside leads to increased contractility (inotropy) in the heart .

Eigenschaften

IUPAC Name |

3-[(1S,3R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O8/c1-16-23(32)25(34-4)24(33)26(36-16)37-19-6-9-27(2)18(14-19)5-11-29-21(27)8-10-28(3)20(7-12-30(28,29)38-29)17-13-22(31)35-15-17/h7,13,16,18-19,21,23-26,32-33H,5-6,8-12,14-15H2,1-4H3/t16-,18-,19+,21-,23+,24-,25+,26+,27+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVUOYGJEFVXDV-YBQUAYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydroadynerigenin digitaloside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-N-[4-[[((S)-2-Amino-6,7,8,9-tetrahydro-8-methyl-4,9-dioxo-4H-pyrazino[1,2-a]-1,3,5-triazin-7-yl)](/img/no-structure.png)